molecular formula C21H22ClNO2 B13770498 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride CAS No. 69766-48-9

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

Cat. No.: B13770498
CAS No.: 69766-48-9
M. Wt: 355.9 g/mol
InChI Key: TVLGALHNALMDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride is a complex organic compound that features a bicyclic structure fused with a fluorene moiety

Preparation Methods

The synthesis of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The esterification of the carboxylic acid with the azabicyclooctanol involves:

  • Activation of the carboxylic acid :

    • Reagents : Oxalyl chloride, dimethylformamide (DMF), chloroform.

    • Conditions : Stirring at 0°C, followed by warming to room temperature and evaporation of solvents .

    • Product : Acyl chloride intermediate (e.g., 9H-fluorene-9-carbonyl chloride).

  • Reaction with azabicyclooctanol :

    • Reagents : 1-azabicyclo[3.2.1]octan-6-ol, triethylamine, N-(methylpolystyrene)-4-(methylamino)pyridine (MAP).

    • Conditions : Refluxing in chloroform for 1 hour .

    • Product : The ester 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate.

Quaternization and Counterion Formation

The azabicyclooctanol is quaternized to introduce a cationic nitrogen center:

  • Reagents : Methyl iodide (CH₃I), lithium diisopropylamide (LDA).

  • Conditions : Stirring at 0–5°C, followed by overnight reaction at room temperature .

  • Product : The quaternary ammonium salt (1-azoniabicyclo[3.2.1]octan-6-yl ester) with chloride as the counterion.

Key Reaction Steps in a Nutshell

Reaction Step Reagents Conditions Product
1. Acyl chloride formationOxalyl chloride, DMF, chloroformStir at 0°C, room temp, evaporation9H-fluorene-9-carbonyl chloride
2. Esterification1-azabicyclo[3.2.1]octan-6-ol, triethylamine, MAPReflux in chloroform for 1 hourEsters (before quaternization)
3. QuaternizationCH₃I, LDA0–5°C, then room temp overnightQuaternary ammonium salt (chloride)

Grignard Reactions

Some synthesis routes involve Grignard reagents for functionalization:

  • Reagents : Phenylmagnesium bromide (C₆H₅MgBr), THF.

  • Conditions : Stirring at −70°C, followed by warming to room temp .

  • Product : Functionalized derivatives (e.g., phenyl-substituted esters).

Purification and Isolation

Final products are typically purified via:

  • Extraction : Solvent partitioning (e.g., chloroform/water).

  • Crystallization : Using solvents like ethanol or diethyl ether .

Biological Relevance of Reactivity

The compound’s reactivity is critical for its biological activity, particularly in muscarinic receptor modulation. Its ester group facilitates interaction with neurotransmitter systems, while the quaternary ammonium center enhances ion-channel targeting .

Scientific Research Applications

Potential Applications

This compound has potential applications in pharmacological research due to its ability to interact with muscarinic acetylcholine receptors, influencing signaling pathways associated with neurotransmission. Research indicates that derivatives of bicyclic compounds can act as potent antagonists at these receptors, potentially influencing neurological pathways and offering therapeutic benefits in conditions like asthma and other cholinergic system disorders.

Structural Similarities

Several compounds share structural similarities with 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:

  • 9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane Features a similar bicyclic structure, with a hydroxy group introducing additional reactivity.
  • 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane A related bicyclic derivative with a different bicyclic framework that affects receptor binding.
  • Quinuclidine derivatives Contains a quinuclidine structure and is known for strong interactions with muscarinic receptors.

These compounds highlight the unique structural features of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride while demonstrating varied biological activities and potential applications in medicinal chemistry.

Data Table

Compound NameStructureUnique Features
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureHydroxy group introduces additional reactivity
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octaneRelated bicyclic derivativeDifferent bicyclic framework affecting receptor binding
Quinuclidine derivativesContains quinuclidine structureKnown for strong interactions with muscarinic receptors

Mechanism of Action

The mechanism of action of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride can be compared with other similar compounds, such as 1-azabicyclo[321]octan-6-ol and other azabicyclo compounds

Biological Activity

1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride is a complex organic compound with a unique bicyclic structure and quaternary ammonium characteristics. It has garnered attention for its significant biological activity, particularly in relation to muscarinic acetylcholine receptors (mAChRs), which are pivotal in various neurological functions.

Structure and Properties

The compound consists of a bicyclo[3.2.1]octane framework linked to a 9H-fluorene moiety via a carboxylate group, with the chloride ion acting as a stabilizing counterion for the positively charged nitrogen atom.

Property Value
Molecular FormulaC21H22ClNO2
Molecular Weight355.858 g/mol
CAS Number69766-48-9

Research indicates that 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride primarily interacts with mAChRs, influencing neurotransmission pathways. These receptors are involved in various physiological processes, including muscle contraction, glandular secretion, and modulation of neurotransmitter release.

Interaction with Muscarinic Receptors

The compound has been shown to act as a potent antagonist at mAChRs, which may lead to therapeutic applications in conditions such as asthma and other cholinergic system disorders . The structural similarity to other bicyclic compounds allows it to modulate receptor activity effectively.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Neurological Effects

  • Antagonistic Action : It exhibits antagonistic properties at mAChRs, potentially affecting cognitive functions and muscle control.
  • Therapeutic Potential : Its ability to modulate cholinergic signaling suggests possible applications in treating neurological disorders.

Pharmacological Applications
Studies have highlighted its potential use in:

  • Asthma Treatment : By inhibiting bronchoconstriction through mAChR antagonism.
  • Neuropharmacology : As a research tool for studying cholinergic pathways and developing new drugs targeting mAChRs.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:

  • Study on Muscarinic Antagonists : A comparative analysis of various muscarinic antagonists demonstrated that compounds with similar bicyclic structures exhibited significant receptor binding affinity and selectivity .
  • Therapeutic Efficacy in Animal Models : Preclinical trials indicated that derivatives of bicyclic compounds could effectively reduce symptoms in models of asthma and other respiratory conditions .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound Name Structure Unique Features
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureHydroxy group introduces additional reactivity
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octaneRelated bicyclic derivativeDifferent framework affecting receptor binding
Quinuclidine derivativesContains quinuclidine structureKnown for strong interactions with muscarinic receptors

Properties

CAS No.

69766-48-9

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

InChI

InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H

InChI Key

TVLGALHNALMDTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.